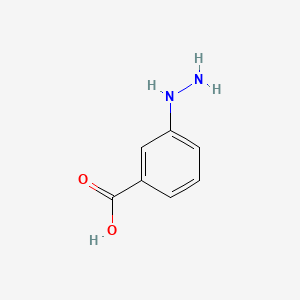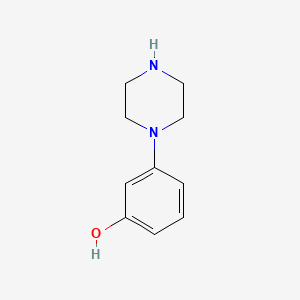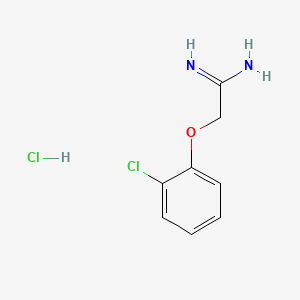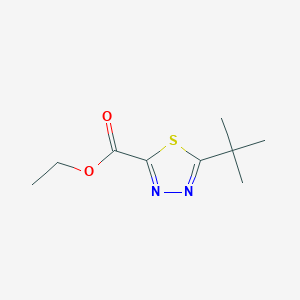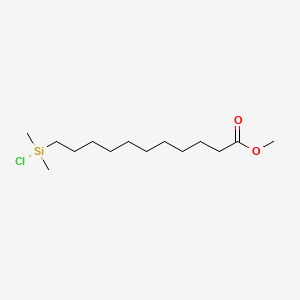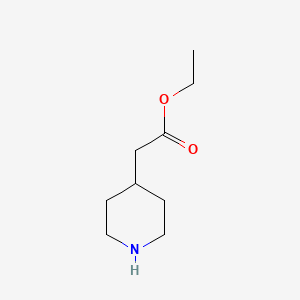
Ethyl 2-(pipéridin-4-yl)acétate
Vue d'ensemble
Description
Ethyl 2-(piperidin-4-yl)acetate is a chemical compound with the CAS Number: 59184-90-6. Its molecular weight is 171.24 and its molecular formula is C9H17NO2 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of Ethyl 2-(piperidin-4-yl)acetate involves the use of palladium on activated charcoal and hydrogen in ethyl acetate at 55℃ for 16 hours . The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure to afford Ethyl 2-(piperidin-4-yl)acetate as a colorless oil .Molecular Structure Analysis
The InChI Code of Ethyl 2-(piperidin-4-yl)acetate is 1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 . The structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical and Chemical Properties Analysis
Ethyl 2-(piperidin-4-yl)acetate is a solid or liquid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble, with a solubility of 13.7 mg/ml .Applications De Recherche Scientifique
Stimulant du système nerveux central
L'éthylphénidate, qui est apparenté à l'Ethyl 2-(pipéridin-4-yl)acétate, agit comme un stimulant du système nerveux central et est un analogue du méthylphénidate. Il fonctionne comme un inhibiteur de la recapture de la dopamine et un inhibiteur de la recapture de la norépinéphrine .
Propriétés antioxydantes
Les composés à base de pipéridine, tels que la pipérine qui possède un groupement pipéridine, se trouvent dans les plantes de la famille des Piperaceae et présentent une puissante action antioxydante grâce à leur capacité à empêcher ou à supprimer les radicaux libres .
Découverte de médicaments
Le noyau pipéridine est crucial dans le domaine de la découverte de médicaments. Des études de relations structure-activité ont montré que certaines liaisons impliquant la pipéridine sont essentielles pour les effets inhibiteurs sur diverses cibles biologiques .
Synthèse et applications pharmaceutiques
La littérature scientifique récente couvre les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine, notamment les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones. Ces dérivés ont des applications pharmaceutiques et sont impliqués dans la découverte et l'évaluation biologique de médicaments potentiels contenant le groupement pipéridine .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-(piperidin-4-yl)acetate is a compound that primarily targets the dopamine and norepinephrine reuptake inhibitors . These targets play a crucial role in the regulation of mood, attention, and energy levels in the body.
Mode of Action
The interaction of Ethyl 2-(piperidin-4-yl)acetate with its targets results in the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation of the post-synaptic neuron.
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 2-(piperidin-4-yl)acetate is the dopaminergic and noradrenergic pathways . The downstream effects of this include enhanced alertness, wakefulness, and focus, as well as potential mood elevation.
Result of Action
The molecular and cellular effects of Ethyl 2-(piperidin-4-yl)acetate’s action primarily involve increased stimulation of dopamine and norepinephrine receptors due to the inhibition of reuptake . This can lead to a range of effects, including increased alertness, wakefulness, and focus, as well as potential mood elevation.
Analyse Biochimique
Biochemical Properties
Ethyl 2-(piperidin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, ethyl 2-(piperidin-4-yl)acetate can bind to certain receptors, modulating their function and affecting downstream signaling pathways.
Cellular Effects
Ethyl 2-(piperidin-4-yl)acetate has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, ethyl 2-(piperidin-4-yl)acetate has been shown to upregulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
The molecular mechanism of ethyl 2-(piperidin-4-yl)acetate involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to prolonged neurotransmission. Additionally, ethyl 2-(piperidin-4-yl)acetate can activate or inhibit specific receptors, influencing cellular responses and signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(piperidin-4-yl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-(piperidin-4-yl)acetate remains stable under controlled conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of ethyl 2-(piperidin-4-yl)acetate vary with different dosages in animal models. At lower doses, the compound can enhance cognitive function and memory by modulating neurotransmitter levels . At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without adverse effects .
Metabolic Pathways
Ethyl 2-(piperidin-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it can increase the production of certain metabolites involved in neurotransmitter synthesis .
Transport and Distribution
The transport and distribution of ethyl 2-(piperidin-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters like P-glycoprotein . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern affects its overall activity and function within the cell .
Subcellular Localization
Ethyl 2-(piperidin-4-yl)acetate exhibits specific subcellular localization, which impacts its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . This subcellular distribution is crucial for its role in modulating cellular processes.
Propriétés
IUPAC Name |
ethyl 2-piperidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSUFLCKRIHFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375173 | |
| Record name | Ethyl (piperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59184-90-6 | |
| Record name | Ethyl (piperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59184-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


